methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride

Description

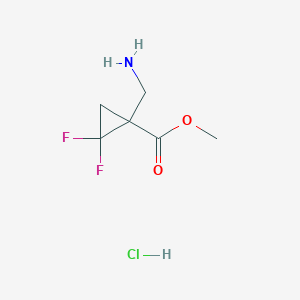

Methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS: Not explicitly provided in evidence; structurally related to rac-methyl (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride ) is a cyclopropane derivative characterized by a methyl ester group, an aminomethyl substituent, and two fluorine atoms on the cyclopropane ring. Its molecular formula is C₆H₁₀ClF₂NO₂, with a molecular weight of 201.60 g/mol and a purity of 95% .

Properties

IUPAC Name |

methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c1-11-4(10)5(3-9)2-6(5,7)8;/h2-3,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYMVLZPJGYMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1(F)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene with difluorocarbene, followed by the introduction of the aminomethyl group through nucleophilic substitution. The final step involves esterification to form the methyl ester and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Target Compound:

- Structure: Cyclopropane core with 2,2-difluoro, aminomethyl, and methyl ester groups.

- Functional Groups : Ester (–COOCH₃), primary amine (–CH₂NH₂·HCl), and geminal difluoro substituents.

- Molecular Formula: C₆H₁₀ClF₂NO₂ .

Similar Compound 1: Milnacipran Hydrochloride

- Structure: Cyclopropane core with phenyl, diethyl carboxamide, and aminomethyl groups.

- Functional Groups : Carboxamide (–CONEt₂), tertiary amine (–CH₂NH₂·HCl), and aromatic phenyl.

- Molecular Formula : C₁₅H₂₂N₂O·HCl (MW: 282.80 g/mol) .

- Key Difference : Larger molecular size due to phenyl and diethyl groups; carboxamide instead of ester.

Similar Compound 2: (1R,2R)-1-Amino-2-(Difluoromethyl)-N-(1-Methylcyclopropylsulfonyl)Cyclopropanecarboxamide Hydrochloride

- Structure : Cyclopropane core with difluoromethyl, sulfonamide, and carboxamide groups.

- Functional Groups : Sulfonamide (–SO₂N–), carboxamide (–CONH–), and geminal difluoromethyl.

- Molecular Formula : C₉H₁₅ClF₂N₂O₃S (MW: 304.75 g/mol) .

- Key Difference : Sulfonamide substituent and additional cyclopropyl group enhance complexity and molecular weight.

Physicochemical Properties

Insights :

- The target compound’s lower molecular weight (201.60 vs.

- The ester group in the target compound may confer higher hydrolytic instability than carboxamides in Milnacipran .

Pharmacological and Therapeutic Potential

- Milnacipran HCl: Approved for fibromyalgia as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its phenyl and carboxamide groups are critical for binding to monoamine transporters .

- Target Compound: No direct therapeutic data are provided, but the aminomethyl and fluorine substituents could suggest CNS activity. Fluorine atoms may enhance bioavailability or target engagement .

- Compound 2 () : The sulfonamide and difluoromethyl groups are common in protease inhibitors or kinase-targeting drugs, though its specific use is unspecified .

Biological Activity

Methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride (CAS No. 2866307-32-4) is a chemical compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H9F2N O2·ClH

- Molecular Weight : 201.6 g/mol

- IUPAC Name : Methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride

- Physical Form : Powder

- Purity : ≥95%

- Storage Temperature : 4°C

The biological activity of methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride is primarily attributed to its structural features that allow it to interact with various biological targets. The difluorocyclopropane moiety is known to influence the compound's reactivity and binding affinity to enzymes and receptors.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antiviral Properties : There are indications of effectiveness against specific viral infections, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Several in vitro studies have evaluated the cytotoxic effects of methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 25 | Inhibition of DNA synthesis |

These results indicate a promising profile for anticancer activity, particularly in breast and cervical cancer models.

Safety and Toxicology

Toxicological assessments indicate that methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential side effects.

Q & A

Q. What are the key synthetic routes for methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves cyclopropanation reactions using methacrylic acid derivatives and diazo compounds. Asymmetric synthesis techniques, such as chiral catalysts or auxiliaries, are critical to achieving the desired stereochemistry (e.g., (1S,2S) configuration). For example, diazoacetates can react with difluoroalkenes under transition metal catalysis to form the strained cyclopropane ring. Subsequent functionalization steps, such as amination and carboxylation, require precise control of pH and temperature to avoid racemization. Hydrochloride salt formation is achieved by treating the free base with HCl in solvents like ethyl acetate or isopropyl alcohol .

Q. How does the cyclopropane ring's strain affect the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer: The cyclopropane ring introduces significant angle strain (~60° bond angles), increasing its susceptibility to ring-opening reactions. The difluoromethyl group further polarizes the ring, enhancing electrophilicity at the carbocyclic carbon. Researchers should monitor reaction kinetics using techniques like NMR or HPLC to track ring stability under varying conditions (e.g., nucleophile strength, solvent polarity). For instance, in SN2 reactions, the aminomethyl group may act as a directing group, influencing regioselectivity .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

Methodological Answer:

- Chiral HPLC or SFC resolves enantiomers to confirm stereochemical purity (>98% ee is typical for pharmaceutical intermediates) .

- X-ray crystallography validates the absolute configuration of the cyclopropane ring and substituent positions .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies fluorine coupling patterns and confirms the absence of diastereomeric impurities .

- Mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula (e.g., C₆H₉F₂NO₂·HCl) .

Advanced Research Questions

Q. What strategies are employed to control enantioselectivity during the synthesis of chiral cyclopropane derivatives like this compound?

Methodological Answer:

- Chiral ligands : Rhodium or palladium complexes with bisoxazoline ligands induce asymmetric cyclopropanation, achieving enantiomeric excess (ee) >90% .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .

- Dynamic kinetic asymmetric transformations (DYKAT) : Combine ring strain with reversible reactions to bias stereochemistry .

Q. How can computational methods like quantum chemical calculations optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction path searches : Density functional theory (DFT) identifies transition states and intermediates, predicting regioselectivity in cyclopropanation .

- Solvent effect modeling : COSMO-RS simulations optimize solvent selection to stabilize charged intermediates during hydrochloride formation .

- Machine learning : Trains models on existing cyclopropane synthesis data to predict optimal catalysts and reaction conditions (e.g., temperature, pressure) .

Q. When encountering contradictory biological activity data, what experimental approaches validate target engagement?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to receptors like GABA-A, resolving discrepancies between in vitro and cellular assays .

- Knockout models : CRISPR-edited cell lines lacking the putative target protein test whether observed activity is target-dependent .

- Metabolic profiling : LC-MS/MS tracks compound stability in biological matrices to rule out false positives from degradation products .

Data Contradiction Analysis

Example Scenario : Conflicting reports on GABA receptor modulation efficacy.

Resolution Workflow :

Reproduce assays using standardized protocols (e.g., FLIPR Calcium Flux for receptor activation).

Cross-validate with orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays) .

Structural analogs : Test derivatives to isolate pharmacophore contributions, distinguishing target-specific effects from off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.